molecular formula C21H15NO4S B2431743 N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide CAS No. 923158-02-5

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide

Cat. No.: B2431743
CAS No.: 923158-02-5
M. Wt: 377.41
InChI Key: ZDPUHJQTYDXISB-UHFFFAOYSA-N
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Description

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a chromenone core linked to a thiophene ring via a carboxamide bridge

Properties

IUPAC Name

N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15NO4S/c1-25-17-6-3-2-5-14(17)19-12-16(23)15-11-13(8-9-18(15)26-19)22-21(24)20-7-4-10-27-20/h2-12H,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPUHJQTYDXISB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of o-Hydroxyacetophenone Derivatives

A widely adopted method involves cyclocondensation of o-hydroxyacetophenone with electrophilic reagents. For example, result 2 demonstrates that reacting o-hydroxyacetophenone with carbon disulfide and bromoethane in dimethyl sulfoxide (DMSO) at 40°C yields 2-(ethylthio)-4H-chromen-4-one. This intermediate undergoes further functionalization via nucleophilic substitution or cross-coupling reactions.

Multi-Component Reactions (MCRs)

MCRs offer a streamlined approach to chromene synthesis. Result 3 highlights the domino Knoevenagel–Michael cyclocondensation, where dimedone, aldehydes, and malononitrile react in ethanol under reflux with cinchonine catalysis to form tetrahydro-4H-chromenes. Adapting this method, the 2-methoxyphenyl group can be introduced using 2-methoxybenzaldehyde as the aldehyde component.

Functionalization of the Chromene Core

Introduction of the 2-Methoxyphenyl Group

The 2-methoxyphenyl substituent at position 2 of the chromene ring is typically installed via Friedel–Crafts alkylation or Suzuki–Miyaura coupling. Result 5 suggests that bromination of the chromene core at position 2, followed by coupling with 2-methoxyphenylboronic acid under palladium catalysis, achieves this transformation. Alternative routes involve direct electrophilic substitution using 2-methoxyphenyliodonium salts.

Amidation at Position 6

The thiophene-2-carboxamide group is introduced through nucleophilic acyl substitution. As detailed in result 3 , activating the carboxylic acid (thiophene-2-carboxylic acid) with thionyl chloride generates the acyl chloride, which reacts with 6-amino-2-(2-methoxyphenyl)-4H-chromen-4-one in the presence of a base such as triethylamine.

Catalytic Systems and Reaction Optimization

Heterogeneous Catalysis

Result 3 emphasizes the role of Ni(II)-Schiff base/SBA-15 in accelerating one-pot three-component reactions, achieving yields exceeding 85% for analogous chromene derivatives. Similarly, deep eutectic solvents (DESs) like choline chloride–urea mixtures enhance reaction efficiency by stabilizing intermediates and reducing side reactions.

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMSO, DMF) are critical for facilitating cyclization and amidation steps. For instance, result 2 reports that DMSO enables efficient Michael additions at room temperature. Elevated temperatures (80–100°C) are required for Suzuki couplings, while amidation proceeds optimally at 0–25°C to prevent racemization.

Purification and Characterization

Chromatographic Techniques

Purification typically employs silica gel column chromatography with gradients of petroleum ether (PE) and ethyl acetate (EA). Result 2 specifies a PE:EA ratio of 5:1 for isolating chromenone intermediates. High-performance liquid chromatography (HPLC) with C18 columns further refines the final product.

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) spectra validate structural integrity:

  • ¹H NMR (400 MHz, CDCl₃) : A singlet at δ 3.85 ppm corresponds to the methoxy group, while aromatic protons of the chromene and thiophene rings appear between δ 6.8–8.2 ppm.
  • ¹³C NMR : The carbonyl carbon of the chromen-4-one resonates at δ 178.9 ppm, and the amide carbonyl at δ 165.4 ppm.

Comparative Analysis of Synthetic Routes

Method Yield (%) Time (h) Catalysts/Solvents Advantages
Cyclization 65–75 12–24 DMSO, K₂CO₃ Scalable, minimal byproducts
Multi-Component 80–90 3–5 Ni(II)/SBA-15, DES One-pot, atom-economical
Suzuki Coupling 70–85 6–8 Pd(PPh₃)₄, DMF High regioselectivity

Mechanistic Insights

Knoevenagel–Michael Cyclocondensation

As outlined in result 3 , the reaction initiates with Knoevenagel condensation between an aldehyde and malononitrile, forming an arylidenemalononitrile intermediate. Subsequent Michael addition of dimedone and cyclization yields the chromene scaffold.

Amidation Mechanism

The amide bond forms via a two-step process: (1) activation of thiophene-2-carboxylic acid to the acyl chloride using SOCl₂, and (2) nucleophilic attack by the 6-amino group on the chromene, facilitated by base-mediated deprotonation.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The chromenone core can be reduced to form dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted aromatic compounds.

Scientific Research Applications

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound exhibits potential biological activities such as anti-inflammatory and antioxidant properties.

    Medicine: It is investigated for its potential as a therapeutic agent in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The chromenone core can interact with enzymes and receptors, modulating their activity. The thiophene ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The combined effects of these moieties contribute to the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide
  • **N-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]furan-2-carboxamide
  • **N-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]pyrrole-2-carboxamide

Uniqueness

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide stands out due to the presence of both chromenone and thiophene moieties, which confer unique electronic and steric properties. These properties enhance its potential as a versatile compound in various applications, particularly in medicinal chemistry and material science.

Biological Activity

N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenone core, which is known for various biological activities, and a thiophene ring that may contribute to its pharmacological properties. Its structure can be represented as follows:

N 2 2 methoxyphenyl 4 oxo 4H chromen 6 yl thiophene 2 carboxamide\text{N 2 2 methoxyphenyl 4 oxo 4H chromen 6 yl thiophene 2 carboxamide}

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antioxidant Activity : Compounds in the chromenone class can scavenge free radicals, thus protecting cells from oxidative stress.
  • Anticancer Properties : Many chromenones have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
  • Enzyme Inhibition : Some derivatives act as inhibitors of key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Antioxidant Activity

In vitro studies have demonstrated that this compound exhibits significant antioxidant activity. The compound was tested against reactive oxygen species (ROS) generation in cell lines, showing a dose-dependent reduction in ROS levels.

Concentration (µM)ROS Level (% Reduction)
1025
5050
10070

Anticancer Activity

The anticancer potential of this compound was evaluated using several cancer cell lines. It was found to induce apoptosis through the mitochondrial pathway, characterized by the release of cytochrome c and activation of caspases.

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest at G2/M phase
A54918Inhibition of proliferation

Case Studies

  • Study on Apoptosis Induction : A study conducted on HeLa cells revealed that treatment with this compound resulted in increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2). This suggests its potential as a therapeutic agent in cervical cancer treatment.
  • Neuroprotective Effects : In models of neurodegeneration, the compound showed promise in inhibiting AChE and BChE activities, suggesting potential applications in treating Alzheimer's disease. The inhibition was significant at concentrations as low as 10 µM.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]thiophene-2-carboxamide, and how are purity and yield maximized?

  • Methodology : Synthesis typically involves coupling 2-thiophenecarbonyl chloride with a functionalized chromenone precursor under reflux in polar aprotic solvents like acetonitrile. Key steps include:

  • Precursor preparation : 2-(2-Methoxyphenyl)-4-oxo-4H-chromen-6-amine synthesis via cyclization of substituted chalcones.
  • Amide bond formation : Reaction with thiophene-2-carbonyl chloride in the presence of a base (e.g., triethylamine) to minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to achieve >95% purity.
    • Critical parameters : Reaction temperature (70–80°C), stoichiometric control (1:1.1 molar ratio of amine to acyl chloride), and inert atmosphere to prevent oxidation .
    • Validation : Yield optimization via TLC monitoring and NMR tracking of intermediates .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • NMR : 1H^1H and 13C^{13}C NMR (DMSO-d6) to confirm aromatic protons (δ 6.8–8.2 ppm), methoxy group (δ 3.8–3.9 ppm), and carbonyl signals (δ 165–175 ppm).
  • IR : Stretching frequencies for amide C=O (~1650 cm1^{-1}) and chromenone C=O (~1720 cm1^{-1}).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 406.1).
    • Crystallography : Single-crystal X-ray diffraction (Cu-Kα radiation) to resolve dihedral angles between the thiophene and chromenone moieties (~8–15°), confirming steric interactions .

Q. What is the primary mechanism of action of this compound in anticancer research?

  • Target : Carbonic anhydrase IX (CA IX), a hypoxia-inducible enzyme overexpressed in tumors.
  • Mechanism : Competitive inhibition of CA IX’s active site via sulfonamide-like interactions (thiophene sulfur and amide oxygen with Zn2+^{2+} cofactor). Disrupts pH regulation, inducing acidosis and apoptosis in cancer cells .
  • Validation : Enzyme inhibition assays (IC50_{50} ~50–100 nM) using recombinant CA IX and fluorometric CO2_2 hydration assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies improve the compound’s selectivity for CA IX over other isoforms (e.g., CA II)?

  • Approach :

  • Substituent modification : Introduce electron-withdrawing groups (e.g., -CF3_3) at the chromenone 3-position to enhance hydrophobic interactions with CA IX’s unique cleft.
  • Scaffold hybridization : Replace thiophene with benzothiazole to increase π-π stacking with Phe-131 in CA IX.
    • Validation : Docking simulations (AutoDock Vina) and comparative IC50_{50} profiling against CA II (IC50_{50} >1 µM) .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and efficacy?

  • Models :

  • Xenograft mice : MDA-MB-231 (triple-negative breast cancer) with CA IX overexpression.
  • Dosing : Intraperitoneal administration (10 mg/kg daily) with plasma half-life analysis via LC-MS/MS.
    • Endpoints : Tumor volume reduction (caliper measurements), CA IX expression (IHC), and metastasis inhibition (bioluminescence imaging) .

Q. How can contradictory data on compound efficacy across cell lines be resolved?

  • Hypothesis : Variability due to differential CA IX expression or off-target effects.
  • Methods :

  • Biomarker stratification : Use CRISPR-Cas9 to generate CA IX-knockout cell lines (e.g., HT-29) as controls.
  • Transcriptomic profiling : RNA-seq to correlate efficacy with hypoxia-inducible factor (HIF-1α) levels.
    • Data reconciliation : Meta-analysis of IC50_{50} values normalized to CA IX expression (Western blot) .

Q. What experimental strategies validate synergistic combinations with pH-modulating therapies?

  • Combination partners : Proton pump inhibitors (e.g., omeprazole) or lactate transport inhibitors (e.g., quercetin).
  • Assays :

  • Cytotoxicity : Checkerboard assays (Fa-CI plot) to calculate combination indices (CI <1 indicates synergy).
  • Metabolic profiling : Extracellular acidification rate (Seahorse XF Analyzer) post-treatment .

Q. How does crystallography inform co-crystallization strategies with CA IX?

  • Protocol : Co-crystallize the compound with CA IX (PDB: 3IAI) using hanging-drop vapor diffusion (20% PEG 3350, pH 8.5).
  • Insights : Resolve hydrogen bonds between the methoxyphenyl group and Thr-199/Thr-200 residues, guiding affinity optimization .

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